

The Crystalline Architecture of Cobalt Formate MOFs: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt formate

Cat. No.: B1211381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of **cobalt formate** metal-organic frameworks (MOFs). **Cobalt formate** MOFs, a subgroup of coordination polymers, are of significant interest due to their unique structural features and potential applications in catalysis, gas storage, and as precursors for functional materials. This document details the crystallographic parameters, synthesis methodologies, and key characterization techniques for these materials, with a focus on providing a comprehensive resource for researchers in materials science and drug development.

Crystal Structure of Cobalt Formate Dihydrate

The most well-characterized **cobalt formate** MOF is cobalt(II) formate dihydrate, with the chemical formula $\text{Co}(\text{HCOO})_2 \cdot 2\text{H}_2\text{O}$. This compound forms a three-dimensional coordination polymer.

The crystal structure of **cobalt formate** dihydrate has been determined by single-crystal X-ray diffraction to be monoclinic with the space group $\text{P}2_1/c$ ^[1]. The asymmetric unit of the crystal contains two independent cobalt atoms, two formate ions, and two water molecules^[1]. Each cobalt atom is octahedrally coordinated to six oxygen atoms.

One of the cobalt ions is coordinated exclusively by oxygen atoms from six different formate ligands. The other cobalt ion is coordinated by four water molecules and oxygen atoms from

two formate ions[1]. These distinct octahedral environments are bridged by formate ions and hydrogen bonds, creating a dense 3D polymeric network[1].

Crystallographic Data

The crystallographic data for **cobalt formate** dihydrate and a series of related hierarchical **cobalt formate** frameworks are summarized in the table below. This allows for a comparative analysis of their structural parameters.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)
Co(HCOO) ₂ ·2H ₂ O	C ₂ H ₆ CoO ₆	Mono clinic	P2 ₁ /c	8.680 (2)	7.160 (2)	9.272 (2)	90	97.43 (2)	90	571.4 (3)
bnCo ₃ CoN ₃ O ₁₂	C ₁₀ H ₂ Co ₃ N ₃ O ₁₂	Trigonal	P31c	8.532 2(2)	8.532 2(2)	13.32 28(3)	90	90	120	839.9 4(3)
dptaCo ₃ CoN ₃ O ₁₂	C ₁₁ H ₂ Co ₃ N ₃ O ₁₂	Rhombohedral	R3c	8.406 9(2)	8.406 9(2)	61.92 1(3)	90	90	120	3790. 0(2)
tptaCo ₆ CoN ₄ O ₁₂	C ₁₂ H ₂ Co ₆ N ₄ O ₁₂	Trigonal	P31c	8.361 7(1)	8.361 7(1)	28.39 83(5)	90	90	120	1719. 52(4)

Table 1: Crystallographic data for **cobalt formate** dihydrate and related hierarchical **cobalt formate** frameworks.

Bond Lengths, Angles, and Porosity

The coordination environment of the cobalt ions is further defined by specific bond lengths and angles. While detailed bond lengths and angles for Co(HCOO)₂·2H₂O are not readily available

in a comprehensive table, typical Co-O bond distances in octahedral Co(II) complexes are in the range of 2.0 to 2.2 Å.

The porosity of **cobalt formate** MOFs is a critical parameter for applications such as gas storage and catalysis. The BET surface area and pore size distribution provide quantitative measures of this property.

Material	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Pore Size (nm)
Cobalt Formate MOF (general)	418.854	0.148	-
Co-MOF (from another study)	-	-	< 2
Co/BDC MOF	-	-	Mesoporous

Table 2: Porosity data for selected cobalt-based MOFs. Note that data for specifically formate-based MOFs is limited and data from other cobalt MOFs are included for context.

Experimental Protocols

The synthesis and characterization of **cobalt formate** MOFs involve several key experimental techniques. Detailed methodologies are crucial for reproducibility and for understanding the structure-property relationships.

Synthesis of Cobalt Formate Dihydrate MOF

A common method for synthesizing **cobalt formate** MOFs is through hydrothermal or solvothermal techniques. These methods involve the reaction of a cobalt salt with a source of formate in a sealed vessel under elevated temperature and pressure.

A unique synthesis method for **cobalt formate** dihydrate involves the in-situ generation of the formate ligand from the decomposition of dimethylformamide (DMF)[1].

Hydrothermal/Solvothermal Synthesis Workflow

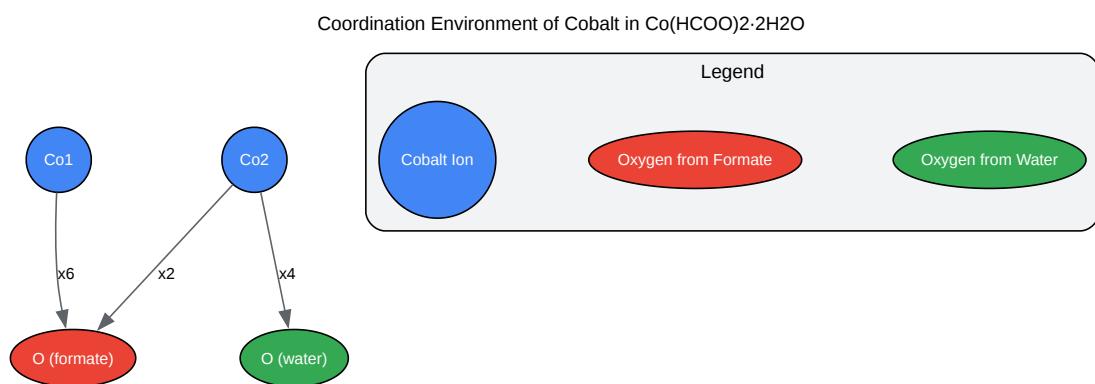
General Hydrothermal/Solvothermal Synthesis of Cobalt Formate MOF

[Click to download full resolution via product page](#)

Caption: Hydrothermal/Solvothermal synthesis workflow for **cobalt formate** MOF.

Characterization Techniques

PXRD is a fundamental technique used to confirm the crystalline phase and purity of the synthesized MOF.


- Instrument: A powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$) is typically used.
- Sample Preparation: A finely ground powder of the **cobalt formate** MOF is mounted on a sample holder.
- Data Collection: The diffraction pattern is typically collected over a 2θ range of 5-50° with a step size of 0.02°.
- Analysis: The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or from crystallographic databases to confirm the structure and phase purity.

TGA is employed to study the thermal stability of the MOF and to determine the temperature at which the framework decomposes.

- Instrument: A thermogravimetric analyzer.
- Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina or platinum pan.
- Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Data Interpretation: The weight loss at different temperatures corresponds to the removal of solvent molecules and the decomposition of the organic linker, providing information about the thermal stability of the MOF.

Visualization of the Cobalt Coordination Environment

The local coordination environment of the cobalt ions is a defining feature of the **cobalt formate** MOF crystal structure. The following diagram illustrates the octahedral coordination of the two independent cobalt centers in **cobalt formate** dihydrate.

[Click to download full resolution via product page](#)

Caption: Octahedral coordination of the two cobalt centers in **cobalt formate** dihydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **cobalt formate** MOFs, with a primary focus on **cobalt formate** dihydrate. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers working with these materials. The understanding of the synthesis-structure-property relationships is fundamental for the rational design of new **cobalt formate** MOFs with tailored properties for various applications, including those in the pharmaceutical and drug development sectors where porous and biocompatible materials are of increasing importance. Further research into the synthesis of new **cobalt formate** frameworks and a more detailed characterization of their properties will continue to expand the potential of this interesting class of materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Crystalline Architecture of Cobalt Formate MOFs: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211381#crystal-structure-of-cobalt-formate-mof\]](https://www.benchchem.com/product/b1211381#crystal-structure-of-cobalt-formate-mof)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com